Entadamide A was synthesized through a multi-step chemical process. Initially, methanethiol was reacted with propiolic acid to form a thioester intermediate. This intermediate was then subjected to condensation with ethanolamine in the presence of dicyclohexylcarbodiimide, a coupling agent that facilitates the formation of amides. The synthesis yields entadamide A and its glucoside form, entadamide A glucoside, through glycosylation reactions involving appropriate sugar moieties .
The molecular structure of entadamide A glucoside can be described as follows:
Entadamide A glucoside participates in several chemical reactions that are significant for its biological activity:
The mechanism of action of entadamide A glucoside primarily revolves around its anti-inflammatory properties:
Entadamide A glucoside exhibits several notable physical and chemical properties:
Entadamide A glucoside has several potential applications in scientific research and medicine:
The biosynthesis of Entadamide A β-D-glucopyranoside is mediated by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs), which catalyze the transfer of glucose from UDP-glucose to the aglycone entadamide A. This phenolic amide, isolated from Entada phaseoloides seeds, features a reactive hydroxyl group that serves as the glycosylation site. UGTs exhibit high regiospecificity for the para-position of the phenolic moiety in entadamide A, forming a β-1,4-O-glycosidic bond [3] [7]. The reaction proceeds via a SN2 nucleophilic substitution mechanism: the oxygen nucleophile of entadamide A attacks the anomeric carbon (C1) of UDP-glucose, resulting in inversion of configuration to yield the β-glucoside.
Key structural features influencing UGT specificity include:
Transcriptomic analyses of Entada phaseoloides have identified candidate UGTs (e.g., UGT88F1-like) co-expressed with phenylpropanoid pathway genes. These enzymes cluster phylogenetically within the UGT84A subfamily, known for phenolic glycoside biosynthesis [7].
Table 1: Glycosyltransferases Implicated in Entadamide A Glucoside Biosynthesis
Enzyme Class | Gene Identifier | Donor Specificity | Acceptor Specificity | Tissue Expression |
---|---|---|---|---|
UGT88F1-like | CL1734.Contig3 | UDP-glucose | Phenolic aglycones | Stem, Seed |
UGT71AK1 | Unigene28901 | UDP-glucose | Hydroxycinnamic acids | Root, Leaf |
UGT84A4 | CL902.Contig1 | UDP-glucose | Monophenols | Seed, Pod |
Functional metagenomics provides access to unculturable microbial glycosidases and phosphorylases capable of modifying specialized metabolites like Entadamide A glucoside. β-Glycoside phosphorylases (GPs) catalyze reversible phosphorolysis of β-glucosides using inorganic phosphate (Pi), yielding α-D-glucose-1-phosphate and the aglycone. This energy-conserving mechanism is exploited for in vitro synthesis of glucosides under mild conditions [5] [9].
A high-throughput screening strategy employed multi-substrate chromogenic plates to identify GPs from wheat straw-degrading consortia:
Fosmid libraries (average insert size: 35 kb) yielded 71 positive clones from 44,000 screened, with hit rates of 1:440 (untreated straw) and 1:1,047 (thermally-treated straw). Notably, clone NT2-2 encoded a thermoalkaliphilic β-galactosidase (GH family 2) active at 55°C and pH 9.0, while T5-5 contained a β-xylosidase (GH3) stable at pH 10.0. These enzymes exhibit broad substrate promiscuity, accepting flavonoid glucosides and phenolic glycosides as substrates [9]. Their catalytic mechanisms involve:
Table 2: Glycoside Phosphorylases Identified via Metagenomic Screening
Clone ID | Enzyme Class | GH Family | Optimal pH | Optimal Temp (°C) | Substrate Promiscuity |
---|---|---|---|---|---|
NT2-2 | β-Galactosidase | GH2 | 9.0 | 55 | High (galactosides/glucosides) |
T5-5 | β-Xylosidase | GH3 | 10.0 | 55 | Moderate (xylosides) |
NT18-17 | β-Glucosidase | GH3 | 7.5 | 50 | High (glucosides) |
Microbial systems enable targeted modifications of Entadamide A glucoside through deglycosylation, reglycosylation, and hydroxylation. Aspergillus niger, Cunninghamella elegans, and Penicillium chrysogenum are particularly efficient in these biotransformations due to their diverse glycosyl hydrolase (GH) repertoires and cytochrome P450 systems [10].
Biotransformation pathways include:
A critical study demonstrated that incubation of Entadamide A β-D-glucopyranoside with human fecal microbiota yielded entadamide A as the primary metabolite within 8 hours. This biotransformation increased anti-complement activity (IC₅₀ decreased from 48.2 μM to 19.7 μM), confirming the role of gut microbiota in activating phytochemical glucosides [3].
Table 3: Microbial Biotransformation Products of Entadamide A Glucoside
Biotransformation Type | Microorganism/Enzyme | Product Formed | Biological Activity Change |
---|---|---|---|
Deglycosylation | Lactobacillus spp. β-glucosidase | Entadamide A (aglycone) | Anti-complement activity ↑ 2.4-fold |
C-3' Hydroxylation | Aspergillus niger CYP450 | 3'-OH-Entadamide A glucoside | Antioxidant capacity ↑ 3.1-fold |
O-Methylation | Streptomyces SAM-transferase | 4'-O-Methyl-entadamide A glucoside | Lipophilicity ↑ (log P +0.8) |
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